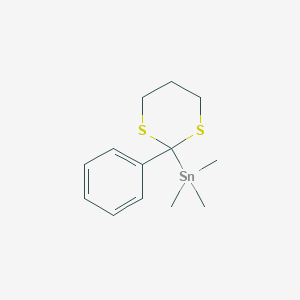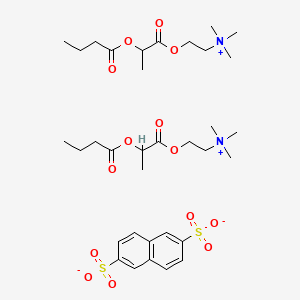
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate is a complex organic compound with a molecular formula of C22H30NO10S2 and a molecular weight of 532.6 g/mol . This compound is known for its unique structure, which includes both a quaternary ammonium group and a naphthalene disulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged biomolecules, while the naphthalene disulfonate moiety can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate include other quaternary ammonium compounds and naphthalene derivatives. this compound is unique due to its combination of both functional groups, which imparts distinctive chemical and biological properties. Some similar compounds include:
Tetramethylammonium chloride: A simple quaternary ammonium compound used in various chemical applications.
Naphthalene-2-sulfonic acid: A naphthalene derivative used in the production of dyes and other chemicals.
These compounds share some similarities in their chemical structures and properties but differ in their specific applications and reactivity.
Properties
CAS No. |
73231-79-5 |
|---|---|
Molecular Formula |
C34H54N2O14S2 |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/2C12H24NO4.C10H8O6S2/c2*1-6-7-11(14)17-10(2)12(15)16-9-8-13(3,4)5;11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h2*10H,6-9H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
InChI Key |
FCLXNGINGYIENZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



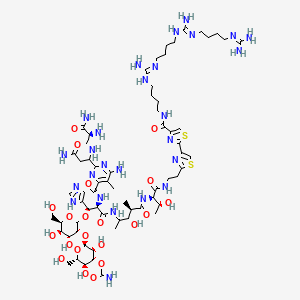

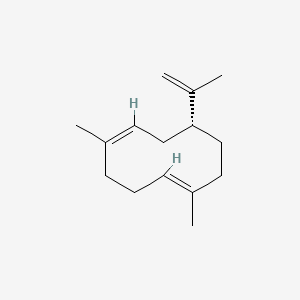
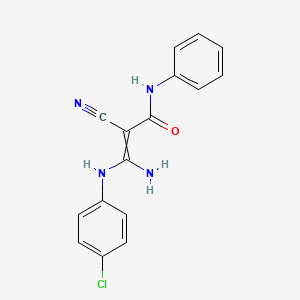
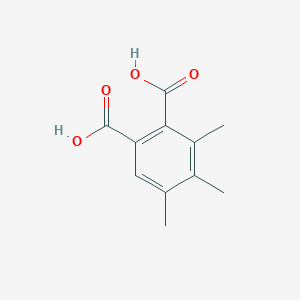
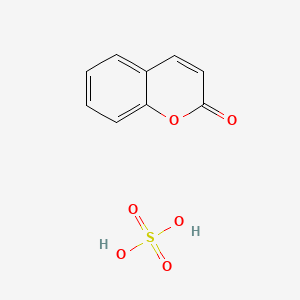
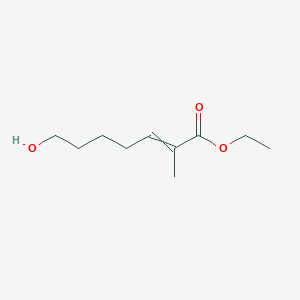

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)
